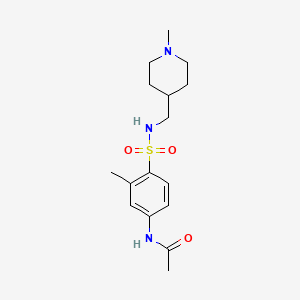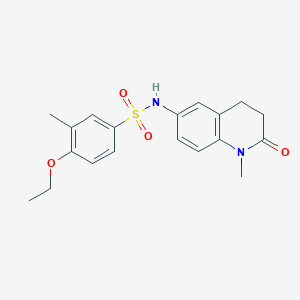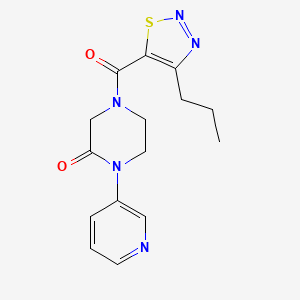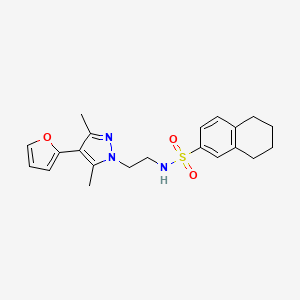
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of sulfonamide compounds and has been shown to possess a broad range of pharmacological activities.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Acetaminophen
Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen (ACT) from aqueous media, generating various by-products and revealing insights into degradation pathways and biotoxicity. The study emphasizes the effectiveness of AOPs in degrading ACT, with N-(3,4-dihydroxy phenyl) acetamide identified among mutagenic by-products. This research contributes to enhancing ACT degradation via AOP systems (Qutob et al., 2022).
Toxicology of Acetamide Derivatives
Kennedy (2001) revisited the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, and their effects on human health. The study updated information on biological responses and environmental toxicology, highlighting differences in biological effects among these chemicals and suggesting further research areas (Kennedy, 2001).
Evaluation of Thiophene Analogues for Carcinogenicity
Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. The in vitro activities indicated potential carcinogenicity, emphasizing the importance of evaluating new compounds for safety (Ashby et al., 1978).
AMPA Receptor Agonists for Depression Treatment
Yang et al. (2012) discussed the potential of AMPA receptor agonists in treating depression, highlighting their rapid onset antidepressant effects. This suggests a promising direction for developing novel antidepressants by further researching AMPA receptor agonists (Yang et al., 2012).
Xylan Derivatives and Their Application Potential
Petzold-Welcke et al. (2014) explored the chemical modification of xylan to produce biopolymer ethers and esters with specific properties. The study outlines the synthesis and potential applications of xylan derivatives, including drug delivery, suggesting a versatile use of biopolymers in various industries (Petzold-Welcke et al., 2014).
Removal of Sulfamethoxazole Using Cleaner Techniques
Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The study emphasizes sustainable development technologies for the efficient removal of such contaminants, highlighting the role of adsorption and photocatalytic degradation (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
N-[3-methyl-4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-15(18-13(2)20)4-5-16(12)23(21,22)17-11-14-6-8-19(3)9-7-14/h4-5,10,14,17H,6-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMBBYHZLDLYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)
![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)
![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)
![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)




amine](/img/structure/B2806265.png)